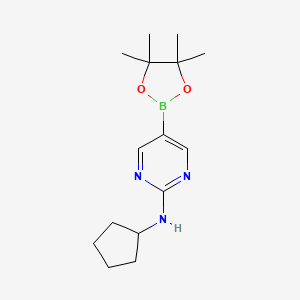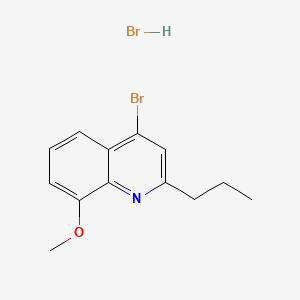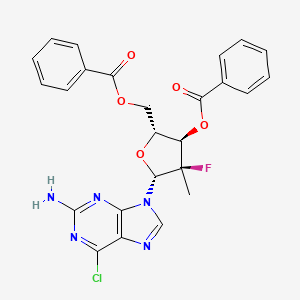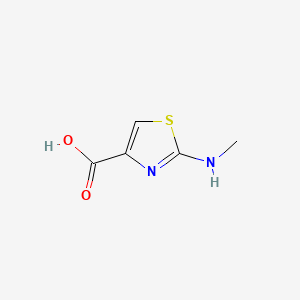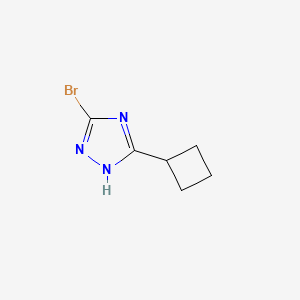
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is 1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a solid substance at room temperature . It has a molecular weight of 202.05 .Aplicaciones Científicas De Investigación
Broad Spectrum of Biological Activities
1,2,4-Triazole derivatives exhibit a wide range of biological activities, making them of great interest in drug discovery and development. They have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, among others. These compounds are considered valuable for creating new pharmacological agents due to their structural diversity and potential therapeutic applications (Ferreira et al., 2013; Ohloblina, 2022).
Innovations in Chemical Synthesis
The synthesis of 1,2,4-triazole derivatives is a topic of considerable interest, with various methodologies being developed to enhance the efficiency, sustainability, and green chemistry aspects of their production. These efforts are driven by the need for new drugs and materials, including those that can address emerging diseases and resistant strains of bacteria and viruses (Kaushik et al., 2019; Kaplaushenko, 2019).
Corrosion Inhibition for Metal Surfaces
1,2,3-Triazole derivatives, including potentially 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole, have been recognized for their effectiveness as corrosion inhibitors on various metal surfaces. Their application in protecting steels, copper, iron, aluminum, and their alloys against corrosion in aggressive media underscores the importance of triazole derivatives in industrial applications (Hrimla et al., 2021).
Advanced Material Science Applications
The structural properties of 1,2,4-triazole derivatives are being explored for the development of advanced materials, including those used in fuel cells and other high-performance applications. Their ability to function under anhydrous conditions and at high temperatures makes them suitable for use in proton-conducting membranes and other specialized areas (Prozorova & Pozdnyakov, 2023).
Pharmacological Potentials
Triazole derivatives, including 1,2,4-triazoles, continue to be a focal point in the search for new pharmacological agents. Their potential in addressing a range of diseases and conditions, from antifungal to anticancer applications, highlights their versatility and the ongoing interest in developing new drugs based on these compounds (Kumar et al., 2021; Kazeminejad et al., 2022).
Propiedades
IUPAC Name |
3-bromo-5-cyclobutyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUQNTOHSIUTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672504 |
Source


|
| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |
CAS RN |
1199215-81-0 |
Source


|
| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


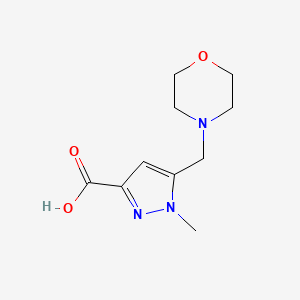
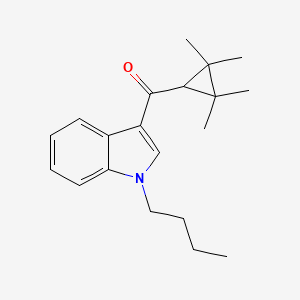
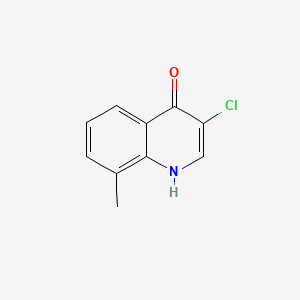
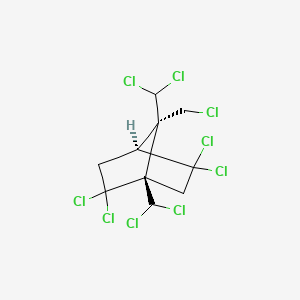
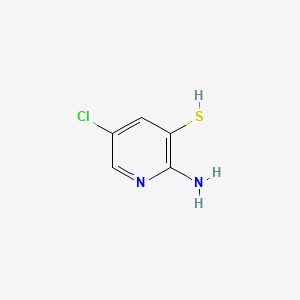
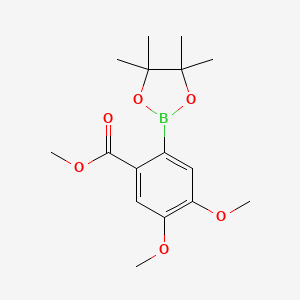

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
